1-(3-Chlorophenyl)piperazine hydrochloride
Overview
Description
1-(3-Chlorophenyl)piperazine hydrochloride is a chemical compound known for its diverse applications in scientific research. It is a derivative of piperazine and is often referred to as meta-chlorophenylpiperazine. This compound is a significant metabolite of the antidepressant medications trazodone and nefazodone and is also sold as an Ecstasy mimic .
Mechanism of Action
Target of Action
The primary target of 1-(3-Chlorophenyl)piperazine hydrochloride, also known as m-CPP, is the 5-HT2C serotonin receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the function of the central nervous system and the regulation of mood, anxiety, feeding, and reproductive behavior .
Mode of Action
This compound acts as an agonist at the 5-HT2C serotonin receptor . This means it binds to this receptor and activates it, thereby mimicking the action of serotonin, a neurotransmitter. This activation can lead to various physiological responses, including changes in mood, appetite, and anxiety .
Biochemical Pathways
The activation of the 5-HT2C receptor by this compound can affect several biochemical pathways. The specific pathways and their downstream effects can vary widely depending on the specific cellular context and other factors .
Pharmacokinetics
It is known that the compound is a metabolite of the antidepressant drug trazodone . This suggests that it may share some pharmacokinetic properties with trazodone.
Result of Action
One of the known effects of this compound is the induction of hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that the compound may have effects on feeding behavior and potentially on body weight regulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its pharmacokinetics and pharmacodynamics. Additionally, factors such as pH and temperature can potentially affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
1-(3-Chlorophenyl)piperazine hydrochloride has affinity for 11 neurotransmitter receptor binding sites in human brain membranes . It acts as a 5-HT 2c serotonin receptor agonist . This interaction with the serotonin receptor plays a significant role in its biochemical reactions.
Cellular Effects
This compound influences cell function by interacting with various neurotransmitter receptors. It has been found to induce hypophagia in food-deprived and freely feeding rats . This suggests that it may have an impact on cell signaling pathways and gene expression related to appetite and feeding behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a 5-HT 2c serotonin receptor agonist . By binding to these receptors, it can influence neurotransmission and potentially alter gene expression. This can lead to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
Given its role as a metabolite of certain antidepressants , it is likely that its effects may vary over time depending on the metabolic processes involved.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not extensively documented, it has been reported to induce hypophagia in rats . This suggests that its effects may vary with dosage, potentially influencing feeding behavior to a greater extent at higher doses.
Metabolic Pathways
This compound is a metabolite of the antidepressant medications trazodone and nefazodone . This suggests that it is involved in the metabolic pathways of these drugs, which may involve various enzymes and cofactors.
Transport and Distribution
Given its role as a neurotransmitter receptor agonist , it is likely that it is transported to and distributed within areas of the brain where these receptors are present.
Subcellular Localization
Given its role as a neurotransmitter receptor agonist , it is likely that it is localized to areas of the cell where these receptors are present, such as the cell membrane.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Chlorophenyl)piperazine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 1-(3-chlorophenyl)piperazine with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs in a solvent such as methanol, and the product is obtained as a solid after evaporation of the solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenylpiperazine N-oxide, while reduction can produce the corresponding amine .
Scientific Research Applications
1-(3-Chlorophenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in studies involving neurotransmitter receptors, particularly serotonin receptors.
Medicine: It serves as a reference standard in the determination of designer piperazines in biological specimens.
Industry: The compound is used in the production of pharmaceuticals and other chemical products .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)piperazine hydrochloride
- 1-(4-Chlorophenyl)piperazine
- 1-(2,3-Dichlorophenyl)piperazine hydrochloride
- 1-(4-Trifluoromethylphenyl)piperazine
Uniqueness
1-(3-Chlorophenyl)piperazine hydrochloride is unique due to its specific interaction with serotonin receptors and its role as a metabolite of trazodone and nefazodone. This distinguishes it from other similar compounds, which may have different receptor affinities and physiological effects .
Properties
IUPAC Name |
1-(3-chlorophenyl)piperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXPYWFZULXYHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6640-24-0 (Parent) | |
Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40896823 | |
Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56322623 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13078-15-4, 65369-76-8, 51639-49-7 | |
Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13078-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-(3-chlorophenyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65369-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51639-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(m-Chlorophenyl)piperazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065369768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13078-15-4 | |
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Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chlorophenyl)piperazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(m-chlorophenyl)piperazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does m-CPP influence behavior, and which receptor subtypes are implicated in these effects?
A: Studies using rat models have shown that m-CPP can induce a head-twitch response, a behavior typically associated with 5-HT2A receptor activation []. Interestingly, this response was amplified following pre-treatment with a selective 5-HT2C receptor antagonist, suggesting potential interactions between these receptor subtypes [].
Q2: Beyond the central nervous system, what other physiological effects does m-CPP exert?
A: Research indicates that m-CPP can influence hormone secretion []. In a study using ewes, m-CPP, alongside ghrelin and influenced by factors like photoperiod and nutritional status, showed modulatory effects on growth hormone (GH) and prolactin (PRL) secretion []. Specifically, m-CPP enhanced GH secretion in fasted ewes during long daylight hours but decreased GH in fasted ewes during short daylight hours [].
Q3: Could you elaborate on the potential role of m-CPP in pain research?
A: Research suggests that m-CPP, when microinjected into the ventrolateral orbital cortex (VLO) of rats, exhibited antiallodynic effects in a neuropathic pain model []. This analgesic action was attributed to its agonist activity at the 5-HT2C receptor subtype, as evidenced by the reversal of the analgesic effect with a selective 5-HT2C receptor antagonist [].
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